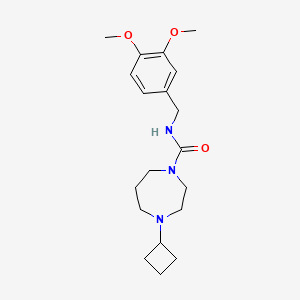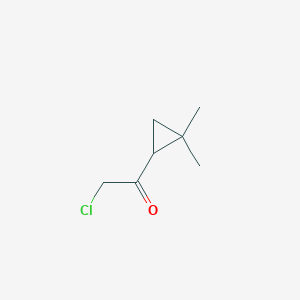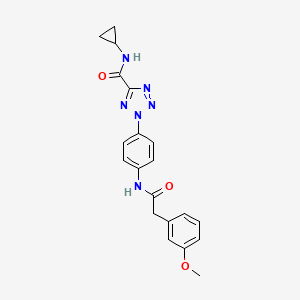
4-cyclobutyl-N-(3,4-dimethoxybenzyl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclobutyl-N-(3,4-dimethoxybenzyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C19H29N3O3 and its molecular weight is 347.459. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications and Catalysis
Research highlights the use of similar diazepane derivatives in synthetic chemistry, particularly as intermediates in the creation of complex molecular structures. For example, 4-Diazoisochroman-3-imines serve as metal carbene precursors for synthesizing isochromene derivatives through catalysis with Rh(II) complexes. This method demonstrates the utility of diazepane derivatives in cyclopropanation and cycloaddition reactions to yield structurally diverse compounds (Ren et al., 2017).
Catalytic Epoxidation
Compounds featuring diazepane motifs have been explored as catalysts. Manganese(III) complexes of bisphenolate ligands, including diazepane derivatives, show promising activity in olefin epoxidation. The study suggests that the Lewis basicity of ligands affects the reactivity and selectivity of the epoxidation process, highlighting the potential of diazepane-based catalysts in fine chemical synthesis (Sankaralingam & Palaniandavar, 2014).
Chelating Agents and Coordination Chemistry
Diazepane derivatives are also valuable in creating chelating agents for metal ions. A synthesis route involving 4-nitrobenzyl-substituted macrocyclic tetraamines leads to poly(amino carboxylate) chelating agents, indicating the utility of diazepane frameworks in coordination chemistry and potential applications in metal ion sequestration or catalysis (McMurry et al., 1992).
Photolysis and Photoaffinity Probes
The photolysis of diazirines, closely related to diazepane derivatives, demonstrates the generation of carbenes that can insert into N-H bonds, forming stable adducts. This process is pertinent to the development of photoaffinity probes for studying biological molecules, although the practical utility might be limited by the stability of photoinsertion products (Platz et al., 1991).
Propriétés
IUPAC Name |
4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-24-17-8-7-15(13-18(17)25-2)14-20-19(23)22-10-4-9-21(11-12-22)16-5-3-6-16/h7-8,13,16H,3-6,9-12,14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTIBNQWHWJARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-2-[(4-methylphenyl)methyl]-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563979.png)

![2,2-Dimethyl-3-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide](/img/structure/B2563981.png)
![5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563982.png)

![(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride](/img/no-structure.png)

![Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2563987.png)

![N-Methyl-N-[2-oxo-2-[[(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2563993.png)

![4-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2563995.png)
![2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]ethyl methyl ether](/img/structure/B2563998.png)
![4-Methoxy-1-methyl-5-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2564001.png)
